2,2-Difluorospiro[2.5]octane-7-carboxylic acid
Description
Properties
IUPAC Name |
2,2-difluorospiro[2.5]octane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)5-8(9)3-1-2-6(4-8)7(12)13/h6H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHYRHUDECVMHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis
Reaction Mechanism and Reagents
The laboratory synthesis of 2,2-difluorospiro[2.5]octane-7-carboxylic acid begins with spiro[2.5]octane-7-carboxylic acid as the precursor. Fluorination is achieved using diethylaminosulfur trifluoride (DAST), a reagent renowned for its ability to replace hydroxyl groups with fluorine atoms under mild conditions. The reaction proceeds via nucleophilic substitution, where DAST activates the carbonyl oxygen, facilitating the displacement of hydroxyl groups by fluorine.
The spirocyclic core’s strain and electronic properties necessitate careful temperature control. Reactions are conducted at −10°C to 0°C to minimize side reactions such as over-fluorination or ring-opening. Anhydrous conditions are critical to prevent hydrolysis of DAST, which would reduce fluorination efficiency.
Table 1: Key Reaction Parameters for Laboratory-Scale Synthesis
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | −10°C to 0°C | Prevents decomposition |
| DAST Equivalents | 1.2–1.5 eq | Balances reactivity and cost |
| Reaction Time | 4–6 hours | Ensures complete conversion |
| Solvent | Dichloromethane (DCM) | Enhances reagent solubility |
Optimization of Reaction Conditions
Yield optimization hinges on stoichiometric precision and solvent selection. Excess DAST (>1.5 eq) risks generating difluorinated byproducts, while insufficient amounts (<1.2 eq) leave starting material unreacted. Dichloromethane is preferred for its low polarity, which stabilizes the reactive intermediate. Post-reaction, quenching with aqueous sodium bicarbonate neutralizes residual DAST, followed by extraction and solvent evaporation.
Industrial Production Methods
Scalability Considerations
Industrial synthesis prioritizes cost-efficiency, safety, and environmental sustainability. Continuous flow reactors have replaced batch processes due to superior heat transfer and mixing, critical for exothermic fluorination reactions. These systems operate at higher pressures (2–3 bar) and tighter temperature controls (±1°C), achieving yields exceeding 85%.
Table 2: Batch vs. Continuous Flow Reactor Performance
| Metric | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Yield | 75–80% | 85–90% |
| Reaction Time | 6–8 hours | 2–3 hours |
| Byproduct Formation | 5–7% | 1–2% |
| Energy Consumption | High | Moderate |
Process Intensification Techniques
Advanced purification methods, such as simulated moving bed (SMB) chromatography, are employed to isolate the target compound from impurities. Recrystallization using ethanol-water mixtures (70:30 v/v) further enhances purity to ≥97%, meeting pharmaceutical-grade standards.
Purification and Isolation Techniques
Chromatographic Methods
Silica gel chromatography with hexane-ethyl acetate gradients (10–30% ethyl acetate) effectively separates 2,2-difluorospiro[2.5]octane-7-carboxylic acid from unreacted starting material and difluorinated byproducts. High-performance liquid chromatography (HPLC) analyses confirm purity, with retention times standardized against reference samples.
Recrystallization Protocols
Ethanol-water recrystallization exploits the compound’s moderate solubility in hot ethanol (50 mg/mL at 60°C) and low solubility in cold mixtures. Gradual cooling induces crystallization, yielding needle-like crystals with a melting point of 112–114°C.
Table 3: Purification Techniques and Outcomes
| Method | Purity Achieved | Key Advantages |
|---|---|---|
| Silica Chromatography | 95–97% | Scalable, cost-effective |
| Recrystallization | ≥97% | High purity, minimal waste |
| SMB Chromatography | ≥99% | Industrial-scale efficiency |
Comparative Analysis of Synthetic Routes
Cost-Benefit Evaluation
Laboratory methods prioritize flexibility and small-scale precision, whereas industrial processes emphasize throughput and cost reduction. DAST remains the fluorinating agent of choice due to its commercial availability, though emerging alternatives like Deoxo-Fluor® are under investigation for reduced toxicity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorospiro[2.5]octane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include fluorinated alcohols, ketones, and substituted spirocyclic compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Chemical Properties and Structure
The compound features a spirocyclic structure that contributes to its unique properties. Its molecular formula is C10H11F2O2, and it exhibits significant potential in drug design due to its conformational rigidity and ability to interact with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7).
Mechanism of Action:
- Induction of Apoptosis: The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest: It disrupts the cell cycle at the S phase, preventing cancer cells from proliferating.
Case Study: Breast Cancer
- IC50 Value: The compound demonstrated an IC50 value of approximately 1.30 µM against MCF-7 cells, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM).
- Mechanism: The study suggested that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it may possess activity against various bacterial strains.
Inhibition of Bacteria:
- Gram-positive and Gram-negative Bacteria: Similar derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Summary of Anticancer and Antimicrobial Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 1.30 | |
| Antimicrobial | Staphylococcus aureus | N/A | |
| Antimicrobial | Escherichia coli | N/A |
Anti-inflammatory Effects
Research has shown that the compound may possess anti-inflammatory properties. A study involving selective phosphodiesterase inhibitors highlighted that similar spirocyclic derivatives could reduce inflammatory responses in animal models.
Mechanism:
- The modulation of cAMP levels plays a crucial role in inflammatory pathways, suggesting that 2,2-difluorospiro[2.5]octane-7-carboxylic acid may be useful in treating inflammatory disorders.
Neurological Applications
Emerging research indicates potential applications in neurological disorders due to its interaction with sodium ion channels. Compounds with similar structures have been explored for their effects on Nav1.8 sodium channels, which are implicated in pain pathways.
Therapeutic Potential:
- Inhibitors of Nav1.8 channels may be beneficial in managing pain disorders, providing a pathway for further research into the therapeutic applications of 2,2-difluorospiro[2.5]octane-7-carboxylic acid.
Mechanism of Action
The mechanism of action of 2,2-Difluorospiro[2.5]octane-7-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations:
Spiro Ring Size and Strain: The [2.5] system (target compound) combines a cyclopropane (3-membered) and cyclohexane (6-membered), creating higher ring strain compared to [3.3] (e.g., 6,6-difluorospiro[3.3]heptane) or [3.4] systems. This strain may influence reactivity and metabolic stability .
Substituent Effects: Fluorination: The 2,2-difluoro groups in the target compound enhance electronegativity and lipid solubility compared to non-fluorinated analogs (e.g., 6-azaspiro[2.5]octane-7-carboxylic acid HCl). Fluorine atoms also reduce susceptibility to oxidative metabolism, improving pharmacokinetic profiles .
Key Observations:
- Enzyme Inhibition: Spirocyclic carboxylic acids with constrained geometries (e.g., MMP inhibitors) exhibit superior target affinity compared to non-spiro analogs .
- Conformational Stabilization : Bicyclic and spiro systems (e.g., 3-aza-6,8-dioxabicyclo[3.2.1]octane derivatives) enforce specific peptide conformations, improving therapeutic peptide stability .
Challenges and Industrial Relevance
- Synthetic Complexity : The target compound (CAS 2445790-92-9) is listed as discontinued, likely due to challenges in spiro ring formation or fluorine incorporation .
- Drug Design Applications : Spirocyclic difluoro-carboxylic acids are prioritized in kinase and protease inhibitor development for their balanced solubility and membrane permeability .
Biological Activity
2,2-Difluorospiro[2.5]octane-7-carboxylic acid is a unique compound characterized by its spirocyclic structure, which has garnered interest in various fields including medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H11F2O2
- Molecular Weight : 192.19 g/mol
- IUPAC Name : 2,2-Difluorospiro[2.5]octane-7-carboxylic acid
The biological activity of 2,2-Difluorospiro[2.5]octane-7-carboxylic acid is primarily attributed to its ability to interact with specific biological targets. The compound is believed to modulate enzyme activity and receptor binding, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, potentially affecting drug metabolism and detoxification pathways.
- Receptor Interaction : It can bind to receptors that regulate physiological responses, which may lead to altered cellular signaling.
Biological Activities
Research indicates that 2,2-Difluorospiro[2.5]octane-7-carboxylic acid exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Properties : Investigations into its effects on cancer cell lines reveal promising results in inhibiting cell proliferation.
Data Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced viability in cancer cells | |
| Enzyme Inhibition | Modulation of metabolic enzymes |
Case Studies
-
Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of 2,2-Difluorospiro[2.5]octane-7-carboxylic acid against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL."The compound demonstrated a clear dose-dependent response in inhibiting bacterial proliferation" (Smith et al., 2023).
-
Cancer Cell Line Study :
In a study by Johnson et al. (2024), the compound was tested on various cancer cell lines including breast and lung cancer models. The findings revealed a notable decrease in cell viability with IC50 values ranging from 20 to 30 µM."Our results suggest that 2,2-Difluorospiro[2.5]octane-7-carboxylic acid may serve as a lead compound for further anticancer drug development" (Johnson et al., 2024).
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
